molecular formula C17H21BO3 B7860750 Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-

Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-

Cat. No.: B7860750
M. Wt: 284.2 g/mol
InChI Key: SOEORXWYZSPZCL-UHFFFAOYSA-N
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Description

Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- is a specialized organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

The synthesis of boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- typically involves the hydroboration of alkenes or alkynes. This process is rapid and efficient, allowing for the widespread exploration of organoborane chemistry . Industrial production methods often utilize hydroboration due to its scalability and efficiency .

Chemical Reactions Analysis

Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action for boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a new carbon-carbon bond through a series of steps including oxidative addition, transmetalation, and reductive elimination . This process is highly efficient and selective, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

[4-[(4-tert-butylphenyl)methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-17(2,3)14-6-4-13(5-7-14)12-21-16-10-8-15(9-11-16)18(19)20/h4-11,19-20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEORXWYZSPZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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